

Spectroscopic Profile of 6-Undecanone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Undecanone**

Cat. No.: **B1294626**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **6-Undecanone** (CAS No. 927-49-1), a molecule of interest in various chemical and pharmaceutical research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Data Presentation

The spectroscopic data for **6-Undecanone** are summarized in the tables below for easy reference and comparison.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of **6-Undecanone** is characterized by a series of fragment ions. The most abundant peaks are presented below.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment Assignment
43	99.99	[CH ₃ CO] ⁺ or [C ₃ H ₇] ⁺
58	50.31	McLafferty rearrangement product
71	54.33	[C ₅ H ₁₁] ⁺ or [CH ₃ (CH ₂) ₃ CO] ⁺
99	47.46	Alpha-cleavage product [M-C ₅ H ₁₁] ⁺
170	Low or absent	Molecular ion [M] ⁺

Data sourced from PubChem CID 13561.[\[1\]](#)

Infrared (IR) Spectroscopy

The infrared spectrum of **6-Undecanone** exhibits characteristic absorption bands corresponding to its functional groups. The data presented is typical for a neat liquid sample analyzed by Attenuated Total Reflectance (ATR) FT-IR.[\[1\]](#)

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~2955, ~2925, ~2855	Strong	C-H stretching (alkane)
~1715	Strong	C=O stretching (ketone)
~1465	Medium	C-H bending (methylene)
~1375	Medium	C-H bending (methyl)

Note: The exact peak positions and intensities may vary slightly depending on the experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While explicit data tables for the ¹H and ¹³C NMR spectra of **6-Undecanone** are not readily available in a summarized format, the spectra are accessible in public databases such as

PubChem and ChemicalBook.[\[1\]](#)[\[2\]](#)[\[3\]](#) The following provides an overview of the expected chemical shifts based on the structure of **6-Undecanone**.

¹H NMR (Proton NMR): The spectrum, typically run in CDCl₃, will show signals for the different types of protons in the molecule.[\[4\]](#)

- Triplet around 0.9 ppm: corresponding to the terminal methyl (CH₃) groups (C1 and C11).
- Multiplets between 1.2-1.6 ppm: corresponding to the methylene (CH₂) groups of the pentyl chains (C2-C4 and C8-C10).
- Triplet around 2.4 ppm: corresponding to the methylene (CH₂) groups adjacent to the carbonyl group (C5 and C7).

¹³C NMR (Carbon-13 NMR): The proton-decoupled ¹³C NMR spectrum, also typically run in CDCl₃, will show distinct signals for each unique carbon atom.[\[4\]](#)

- Signal > 200 ppm: corresponding to the carbonyl carbon (C6).
- Signals between 10-45 ppm: corresponding to the various methylene and methyl carbons of the pentyl chains.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Mass Spectrometry (Electron Ionization - EI)

Sample Preparation: A small amount of **6-Undecanone** is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation from any impurities, or directly using a heated probe. The sample must be volatilized before ionization.

Instrumentation: A common instrument for this analysis is a magnetic sector or quadrupole mass spectrometer equipped with an electron ionization source, such as a HITACHI M-80B.[\[1\]](#)

Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺) and causing subsequent fragmentation.

Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)

Sample Preparation: For a liquid sample like **6-Undecanone**, a small drop is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). No further preparation is necessary for a neat analysis.

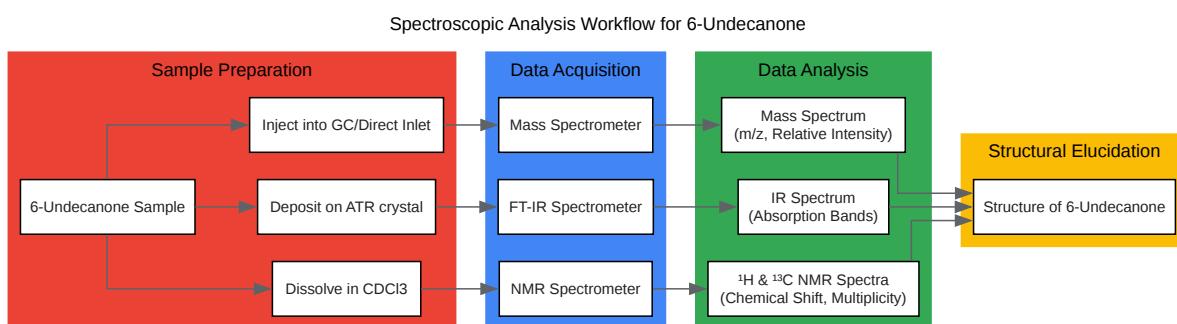
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory is used. An example of such an instrument is a Bruker Tensor 27 FT-IR.[\[1\]](#)

Data Acquisition: An infrared beam is passed through the ATR crystal. The beam interacts with the sample at the crystal surface, where the IR radiation is absorbed at specific frequencies corresponding to the vibrational modes of the molecule's functional groups.

Analysis: The detector measures the attenuated IR beam, and a Fourier transform is applied to the signal to generate the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A few milligrams of **6-Undecanone** are dissolved in a deuterated solvent, most commonly deuterated chloroform ($CDCl_3$), in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.


Instrumentation: A high-field NMR spectrometer, for instance, a 90 MHz instrument for 1H NMR, is utilized.[\[4\]](#)

Data Acquisition: The NMR tube is placed in the strong magnetic field of the spectrometer. A radiofrequency pulse is applied to excite the atomic nuclei (1H or ^{13}C). As the nuclei relax back to their ground state, they emit a signal that is detected by the instrument.

Analysis: The detected signal, known as the free induction decay (FID), is converted into a spectrum using a Fourier transform. The resulting NMR spectrum shows signals at different chemical shifts, which are indicative of the electronic environment of each nucleus. For ^1H NMR, the splitting pattern (multiplicity) and coupling constants of the signals provide information about the neighboring protons.

Visualization

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like **6-Undecanone**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **6-Undecanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Undecanone | C11H22O | CID 13561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Undecanone(927-49-1) 13C NMR spectrum [chemicalbook.com]
- 3. 6-Undecanone(927-49-1) 1H NMR [m.chemicalbook.com]
- 4. IR Absorption Table [webspectra.chem.ucla.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of 6-Undecanone: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1294626#spectroscopic-data-of-6-undecanone-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com